N-(1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
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Overview
Description
“N-(1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” is a synthetic organic compound that features an indole ring and a pyridazinone moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized from hydrazine derivatives and diketones.
Coupling Reaction: The indole and pyridazinone intermediates are then coupled through an acylation reaction to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyridazinone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indole or pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
“N-(1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a therapeutic agent for various diseases.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
- N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Uniqueness
The unique structural features of “N-(1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide” may confer distinct biological activities or chemical reactivity compared to its analogs. These differences could be explored through comparative studies.
Properties
Molecular Formula |
C20H16N4O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide |
InChI |
InChI=1S/C20H16N4O2/c25-19(22-18-8-4-7-17-15(18)11-12-21-17)13-24-20(26)10-9-16(23-24)14-5-2-1-3-6-14/h1-12,21H,13H2,(H,22,25) |
InChI Key |
UFEWVWFQQZIEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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